molecular formula C8H9ClO B1355040 1-Chloro-3-methoxy-5-methylbenzene CAS No. 82477-66-5

1-Chloro-3-methoxy-5-methylbenzene

Cat. No. B1355040
CAS RN: 82477-66-5
M. Wt: 156.61 g/mol
InChI Key: BQHGEYXFGBISCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-3-methoxy-5-methylbenzene, also known as 3-Chloro-5-methylanisole, is an organic compound with the molecular formula C8H9ClO . It has a molecular weight of 156.61 g/mol .


Molecular Structure Analysis

The molecular structure of 1-Chloro-3-methoxy-5-methylbenzene consists of a benzene ring substituted with a chlorine atom, a methoxy group, and a methyl group . The InChI representation of the molecule is InChI=1S/C8H9ClO/c1-6-3-7(9)5-8(4-6)10-2/h3-5H,1-2H3 .


Chemical Reactions Analysis

While specific chemical reactions involving 1-Chloro-3-methoxy-5-methylbenzene are not available, it’s known that benzene derivatives can undergo electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This is followed by the removal of a proton, yielding a substituted benzene ring .


Physical And Chemical Properties Analysis

1-Chloro-3-methoxy-5-methylbenzene has a molecular weight of 156.61 g/mol . It has a computed XLogP3-AA value of 2.9, indicating its lipophilicity . It has no hydrogen bond donors, one hydrogen bond acceptor, and one rotatable bond . Its exact mass and monoisotopic mass are both 156.0341926 g/mol . The topological polar surface area is 9.2 Ų .

Scientific Research Applications

Chemical Synthesis and Structures

1-Chloro-3-methoxy-5-methylbenzene has been studied in the context of chemical synthesis and structural analysis. For instance, Yamamoto et al. (1987) discussed the preparation and structural determination of related compounds using X-ray analysis, highlighting the compound's relevance in synthetic chemistry (Yamamoto et al., 1987).

Electrochemical Properties

The electrochemical properties of compounds structurally similar to 1-Chloro-3-methoxy-5-methylbenzene have been explored. Peverly et al. (2014) investigated the electrochemical reduction of a related compound, providing insights into its electrochemical behavior (Peverly et al., 2014).

Reactions with Unsaturated Compounds

The compound has been involved in studies of reactions with unsaturated compounds. Smalius and Naidan (2006) examined its reactions with arenediazonium chlorides and 1-aryl-3,3-dimethyl-1-triazenes, contributing to the understanding of its chemical reactivity (Smalius & Naidan, 2006).

Antimicrobial Properties

Research has also highlighted its potential antimicrobial properties. Shiu and Gibbons (2006) isolated a related acylphloroglucinol from Hypericum beanii, which exhibited anti-staphylococcal activity (Shiu & Gibbons, 2006).

Oxidation to Quinones and Phenols

1-Chloro-3-methoxy-5-methylbenzene and similar compounds have been studied for their oxidation to quinones and phenols. Orita et al. (1989) examined the oxidation of arenes like methoxybenzenes to these compounds, indicating the compound's role in chemical transformations (Orita et al., 1989).

Polymers Synthesis

It has also been involved in polymer synthesis. Moustafid et al. (1991) conducted electrosynthesis of polymers using 1-methoxy-4-ethoxybenzene, showcasing its application in material science (Moustafid et al., 1991).

Natural Products and Fungal Growth Inhibition

The compound has been identified in natural products with potential biological activity. Zhang et al. (2022) found a structurally similar compound in Hericium erinaceus mycelium, exhibiting anti-Candida albicans activity (Zhang et al., 2022).

Atmospheric Chemistry

In atmospheric chemistry, studies have been conducted on its reaction with chlorine atoms. Lauraguais et al. (2014) explored the gas-phase reaction rates of methoxylated aromatic compounds with chlorine atoms, relevant to understanding atmospheric processes (Lauraguais et al., 2014).

properties

IUPAC Name

1-chloro-3-methoxy-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c1-6-3-7(9)5-8(4-6)10-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQHGEYXFGBISCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40512713
Record name 1-Chloro-3-methoxy-5-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40512713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-3-methoxy-5-methylbenzene

CAS RN

82477-66-5
Record name 1-Chloro-3-methoxy-5-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40512713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.